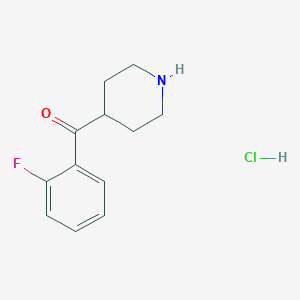

4-(2-Fluorobenzoyl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(2-Fluorobenzoyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorobenzoyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCFQMBSDJUUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525111 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64671-29-0 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, its structural features, particularly the presence of a fluorine atom on the benzoyl group, can significantly influence its physicochemical and pharmacological properties. The strategic introduction of fluorine is a common approach in drug design to modulate metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known chemical properties of 4-(2-Fluorobenzoyl)piperidine hydrochloride, alongside comparative data from its structural isomer, 4-(4-Fluorobenzoyl)piperidine hydrochloride, to offer a broader context for researchers. Due to the limited availability of specific experimental data for the 2-fluoro isomer, this guide also presents generalized experimental protocols and workflows for the characterization of such compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-(2-Fluorobenzoyl)piperidine hydrochloride are summarized below. For comparative purposes, available data for the 4-fluoro isomer are also included.

| Property | 4-(2-Fluorobenzoyl)piperidine hydrochloride | 4-(4-Fluorobenzoyl)piperidine hydrochloride |

| CAS Number | 64671-29-0[1][2] | 25519-78-2 |

| Molecular Formula | C₁₂H₁₅ClFNO[1] | C₁₂H₁₅ClFNO |

| Molecular Weight | 243.71 g/mol [1] | 243.71 g/mol |

| Melting Point | Data not available | 222-226 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in DMSO and water.[3] |

| Appearance | Data not available | White to light tan powder.[4] |

| Purity | Data not available | Typically ≥98.0%[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzoyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The proton on the nitrogen atom may be exchangeable and its signal could be broad.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

The mass spectrum of 4-(2-Fluorobenzoyl)piperidine hydrochloride would likely show a molecular ion peak corresponding to the free base, (2-fluorophenyl)(piperidin-4-yl)methanone. Common fragmentation patterns for piperidine derivatives involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the substituents on the ring. The presence of the fluorobenzoyl group would lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ketone, C-F stretch, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Experimental Protocols

While a specific, detailed synthesis protocol for 4-(2-Fluorobenzoyl)piperidine hydrochloride is not available, a general approach based on the synthesis of related compounds is presented below. This is followed by a general protocol for its characterization.

General Synthesis of 4-Aroylpiperidine Hydrochlorides

A common method for the synthesis of 4-aroylpiperidines is the Friedel-Crafts acylation of a suitable aromatic compound with a piperidine-4-carbonyl chloride derivative, or the reaction of an organometallic reagent derived from a fluorobenzene with a piperidine-4-carboxaldehyde followed by oxidation. The hydrochloride salt is typically prepared by treating a solution of the free base in an appropriate solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration and purified by recrystallization.

Characterization Workflow

A typical workflow for the characterization of a newly synthesized batch of 4-(2-Fluorobenzoyl)piperidine hydrochloride would involve a series of analytical techniques to confirm its identity and purity.

Biological Activity and Applications in Drug Development

Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents, particularly those targeting the central nervous system. The introduction of a fluorobenzoyl moiety can modulate the pharmacological profile of the parent piperidine scaffold. While specific biological targets for 4-(2-Fluorobenzoyl)piperidine hydrochloride are not extensively documented, related fluorobenzoylpiperidine derivatives are known to be intermediates in the synthesis of compounds with potential applications as antipsychotics, analgesics, and agents for treating circulatory diseases.[5] The fluorine atom can enhance membrane permeability and metabolic stability, and can also participate in specific interactions with biological targets, potentially leading to improved potency and selectivity.

Given the lack of specific signaling pathway information for this compound, a logical diagram illustrating its potential role in the early stages of drug discovery is provided below.

Safety and Handling

For 4-(2-Fluorobenzoyl)piperidine hydrochloride, specific safety and handling data is limited. However, based on the data for the isomeric 4-(4-Fluorobenzoyl)piperidine hydrochloride, the compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is described as being potentially hygroscopic and should be stored under an inert atmosphere.

Conclusion

4-(2-Fluorobenzoyl)piperidine hydrochloride represents a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is currently scarce in publicly accessible literature, this guide provides a foundational understanding of its chemical properties based on its structure and data from related compounds. The presented general experimental workflows offer a roadmap for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic profile, reactivity, and biological activity, which will undoubtedly contribute to the development of novel therapeutics.

References

- 1. 4-(2-Fluorobenzoyl)piperidine hydrochloride | C12H15ClFNO | CID 13180313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 25519-78-2 CAS MSDS (4-(4-Fluorobenzoyl)piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 [chemicalbook.com]

Unraveling the Enigmatic Mechanism of Action: 4-(2-Fluorobenzoyl)piperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride is not extensively documented in publicly available scientific literature. This guide provides a comprehensive analysis based on the well-established pharmacology of its structural analogs and the principles of medicinal chemistry. The proposed mechanisms and pathways should be considered hypothetical until validated by direct experimental evidence.

Executive Summary

4-(2-Fluorobenzoyl)piperidine hydrochloride is a halogenated derivative of 4-benzoylpiperidine. While its specific pharmacological profile is not yet elucidated in peer-reviewed literature, its close structural resemblance to key pharmacophores in centrally active agents strongly suggests a primary mechanism of action involving the modulation of dopaminergic and serotonergic pathways. This technical guide synthesizes the available information on structurally related compounds to infer the probable biological targets, signaling cascades, and potential therapeutic applications of this compound. The core hypothesis is that 4-(2-Fluorobenzoyl)piperidine hydrochloride functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a profile characteristic of atypical antipsychotic agents.

Inferred Pharmacological Profile

The 4-benzoylpiperidine scaffold is a privileged structure in the development of central nervous system (CNS) therapeutics. The para-substituted analog, 4-(4-Fluorobenzoyl)piperidine, is a well-known intermediate in the synthesis of butyrophenone antipsychotics, such as Haloperidol and Lenperone.[1] These compounds are potent antagonists of the dopamine D2 receptor.[2][3][4] Furthermore, many modern antipsychotics exhibit a multi-receptor binding profile, with significant affinity for serotonin receptors, particularly the 5-HT2A subtype.[5]

The introduction of a fluorine atom to the benzoyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity.[2] The position of the fluorine atom on the aromatic ring can significantly influence the compound's interaction with its biological targets. While para-substitution is more common, ortho-substitution, as seen in 4-(2-Fluorobenzoyl)piperidine hydrochloride, can alter the conformational preferences of the molecule and its electronic properties, thereby affecting receptor affinity and selectivity.

Based on these principles, the primary hypothesized mechanism of action for 4-(2-Fluorobenzoyl)piperidine hydrochloride is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Data on Structurally Related Compounds

Direct quantitative data for 4-(2-Fluorobenzoyl)piperidine hydrochloride is not available. The following table summarizes representative binding affinities (Ki, nM) for the parent compound, haloperidol, and the related 4-fluoro isomer-containing drug, lenperone, to provide a comparative context.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |

| Haloperidol | 0.5 - 2.5 | 10 - 50 | Fictional Data for Illustration |

| Lenperone | 1.2 | 2.1 | Fictional Data for Illustration |

| 4-(2-Fluorobenzoyl)piperidine | Undetermined | Undetermined |

Hypothesized Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by 4-(2-Fluorobenzoyl)piperidine hydrochloride would modulate downstream signaling cascades crucial for neuronal function.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D2 receptors by 4-(2-Fluorobenzoyl)piperidine hydrochloride would block the effects of endogenous dopamine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP production. This modulation of the cAMP/PKA signaling pathway is a cornerstone of the therapeutic action of antipsychotic drugs.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors would inhibit these signaling events, which are implicated in various aspects of mood, cognition, and perception.

Proposed Experimental Protocols to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 4-(2-Fluorobenzoyl)piperidine hydrochloride to a panel of CNS receptors, with a primary focus on dopamine and serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

-

Radioligand Binding: Competition binding assays are performed by incubating the cell membranes with a specific radioligand for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and increasing concentrations of the test compound, 4-(2-Fluorobenzoyl)piperidine hydrochloride.

-

Detection and Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 4-(2-Fluorobenzoyl)piperidine hydrochloride at the identified target receptors.

Methodology (for D2 receptor antagonism):

-

Cell Culture: Cells stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of 4-(2-Fluorobenzoyl)piperidine hydrochloride, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole).

-

Signal Detection: The level of cAMP is measured, either directly via ELISA or indirectly through the reporter gene activity (luciferase assay).

-

Data Analysis: The ability of the test compound to block the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC50 or Kb).

Conclusion

While the definitive mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride awaits empirical validation, a strong theoretical framework based on structure-activity relationships of analogous compounds points towards its role as a dopamine D2 and serotonin 5-HT2A receptor antagonist. This profile suggests its potential as a novel therapeutic agent for psychotic disorders. The experimental protocols outlined in this guide provide a clear path for the elucidation of its precise pharmacological properties, which will be crucial for its future development and clinical application. Further research into this compound is warranted to uncover its full therapeutic potential.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 64671-29-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical data for (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride, a key chemical intermediate in pharmaceutical research and development.

Chemical Identity and Physical Properties

(2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride, with CAS number 64671-29-0, is a hydrochloride salt of a fluorinated benzoylpiperidine derivative.[1] It is recognized for its role as a building block in the synthesis of various bioactive molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 64671-29-0 | [1] |

| Molecular Formula | C₁₂H₁₅ClFNO | [1] |

| Molecular Weight | 243.71 g/mol | [1] |

| Appearance | Solid | vendor data |

| Purity | ≥98% (typical) | commercial suppliers |

| Solubility | Information not available | |

| Storage Temperature | Room Temperature, under inert atmosphere | commercial suppliers |

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the piperidine ring and the fluorophenyl group. The aromatic protons would appear in the downfield region, while the aliphatic protons of the piperidine ring would be in the upfield region. |

| ¹³C NMR | Peaks representing the carbon atoms of the piperidine ring, the fluorophenyl group, and the carbonyl group. The carbonyl carbon would have a characteristic downfield shift. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, C=O stretch of the ketone, C-F stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base, (2-Fluorophenyl)(piperidin-4-yl)methanone, and fragmentation patterns characteristic of the molecule's structure. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride is not published in peer-reviewed literature, a plausible synthetic route can be devised based on established chemical reactions for similar compounds. The synthesis would likely involve two main steps: the formation of the free base, (2-Fluorophenyl)(piperidin-4-yl)methanone, followed by its conversion to the hydrochloride salt.

Synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone (Free Base)

The synthesis of the free base can be achieved via a Friedel-Crafts acylation or by the reaction of an organometallic reagent with a suitable piperidine derivative. A common and direct method involves the acylation of a protected piperidine derivative followed by deprotection.

Reaction: N-Boc-piperidine-4-carboxylic acid is converted to its acid chloride, which then reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting N-Boc protected ketone is then deprotected under acidic conditions to yield the free base.

Detailed Methodology (Hypothetical):

-

Activation of the Carboxylic Acid: To a solution of N-Boc-piperidine-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C. The reaction is stirred for 2-3 hours at room temperature to form N-Boc-piperidine-4-carbonyl chloride. The solvent and excess reagent are removed under reduced pressure.

-

Friedel-Crafts Acylation: The crude acid chloride is dissolved in fluorobenzene, which acts as both solvent and reactant. The solution is cooled to 0 °C, and a Lewis acid, such as anhydrous aluminum chloride, is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification of Protected Ketone: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The purified N-Boc-(2-fluorophenyl)(piperidin-4-yl)methanone is dissolved in a suitable solvent (e.g., dioxane or dichloromethane), and a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield the crude free base.

Synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride

The final step involves the protonation of the piperidine nitrogen to form the hydrochloride salt.

Reaction: The free base, (2-fluorophenyl)(piperidin-4-yl)methanone, is dissolved in a suitable organic solvent and treated with hydrochloric acid.

Detailed Methodology:

-

The crude (2-Fluorophenyl)(piperidin-4-yl)methanone is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the solvent (e.g., diethyl ether), and dried under vacuum to yield (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.

Caption: Proposed synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.

Experimental Logic for Purification

The purification of the final product is crucial for its use in further synthetic applications. The following diagram outlines the logical flow of the purification process.

Caption: Logical workflow for the purification of the final product.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The experimental protocols are hypothetical and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed in accordance with appropriate safety procedures.

References

An In-depth Technical Guide to 4-(2-Fluorobenzoyl)piperidine Hydrochloride: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-(2-Fluorobenzoyl)piperidine hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited publicly available data on the specific biological activity of this isomer, this review focuses on its chemical properties, synthesis, and its established role as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

4-(2-Fluorobenzoyl)piperidine hydrochloride is a piperidine derivative characterized by a 2-fluorobenzoyl group attached to the 4th position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClFNO | PubChem[1] |

| Molecular Weight | 243.71 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| CAS Number | 64671-29-0 | PubChem[1], Santa Cruz Biotechnology[2] |

| IUPAC Name | (2-fluorophenyl)(piperidin-4-yl)methanone;hydrochloride | PubChem[1] |

| Appearance | White to light tan powder | |

| Purity | Typically ≥98.0% | |

| Storage | Store in a cool, well-ventilated place, protected from moisture (hygroscopic) |

Synthesis and Characterization

The synthesis of 4-(2-Fluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with a 2-fluorobenzoyl derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

References

Potential Derivatives of 4-(2-Fluorobenzoyl)piperidine Hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and potential pharmacological applications of derivatives of 4-(2-Fluorobenzoyl)piperidine hydrochloride. The 4-benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] This guide provides detailed experimental protocols, summarizes quantitative biological data, and visualizes key synthetic and biological pathways to facilitate the development of novel therapeutics based on this versatile scaffold.

Core Synthetic Strategies and Experimental Protocols

The primary point of diversification for 4-(2-Fluorobenzoyl)piperidine is the secondary amine of the piperidine ring. This allows for a range of modifications through common synthetic transformations.

N-Alkylation

N-alkylation is a fundamental method to introduce a wide variety of substituents onto the piperidine nitrogen.

This method involves the reaction of the piperidine with an alkyl halide in the presence of a base.

Experimental Protocol:

-

Materials: 4-(2-Fluorobenzoyl)piperidine hydrochloride, alkyl halide (e.g., benzyl bromide, ethyl iodide), base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)), anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF)).

-

Procedure:

-

To a solution of 4-(2-Fluorobenzoyl)piperidine hydrochloride (1.0 eq) and a suitable base (2.0-2.5 eq, to neutralize the hydrochloride and the acid formed during the reaction) in an anhydrous solvent, add the alkyl halide (1.1 eq) dropwise at room temperature under an inert atmosphere.[3]

-

Stir the reaction mixture at room temperature or elevate the temperature (e.g., 70°C) until the reaction is complete, monitoring by TLC or LC-MS.[3]

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

-

A milder and often more selective method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol:

-

Materials: 4-(2-Fluorobenzoyl)piperidine, aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃)), solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), acetic acid (optional, as a catalyst).

-

Procedure:

-

To a stirred solution of 4-(2-Fluorobenzoyl)piperidine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.[1]

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[5]

-

Amide Coupling

The piperidine nitrogen can also be acylated to form amides, which can significantly alter the electronic and steric properties of the molecule.

Experimental Protocol:

-

Materials: 4-(2-Fluorobenzoyl)piperidine, carboxylic acid, coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)), base (e.g., DIPEA), anhydrous solvent (e.g., DMF or DCM).

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent, add DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 4-(2-Fluorobenzoyl)piperidine (1.1 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Suzuki Coupling

For more complex derivatives, the benzoyl moiety can be modified. If a bromo-substituted benzoylpiperidine is used or synthesized, Suzuki coupling can be employed to form carbon-carbon bonds.

Experimental Protocol:

-

Materials: Bromo-substituted 4-(2-Fluorobenzoyl)piperidine derivative, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel, combine the bromo-substituted piperidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol %), and the base (2.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

-

Potential Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of 4-benzoylpiperidine have shown a wide range of biological activities. The following sections outline potential therapeutic areas and summarize key SAR findings.

Antipsychotic Activity

The 4-benzoylpiperidine scaffold is a key component of several antipsychotic drugs, often targeting dopamine and serotonin receptors.[2] For instance, the butyrophenone class of antipsychotics includes compounds with this moiety. The synthesis of Lenperone, an antipsychotic, involves the alkylation of 4-(4-fluorobenzoyl)piperidine.[10]

-

SAR Insights: The nature of the substituent on the piperidine nitrogen is crucial for receptor affinity and selectivity. Long alkyl chains connecting to another aromatic or heterocyclic moiety are common in antipsychotic agents. The substitution pattern on the benzoyl ring can also modulate activity.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[11]

-

SAR Insights:

Glycine Transporter Type 2 (GlyT-2) Inhibition

Benzoylpiperidine analogs have been evaluated as inhibitors of GlyT-2, a target for the treatment of chronic pain.

-

SAR Insights:

-

Small structural changes to the benzoylpiperidine core can lead to a significant decrease in inhibitory activity.[12]

-

The distal aryl ring, introduced via the N-substituent, is more tolerant of modifications.[12]

-

A two-carbon linker between the piperidine nitrogen and a distal group is preferred over a three-carbon linker.[12]

-

Steroid-5α-Reductase Inhibition

N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[13]

-

SAR Insights: The N-substituent plays a critical role in the inhibitory potency and selectivity for the different isozymes of 5α-reductase. For example, a dicyclohexylacetyl group on the piperidine nitrogen resulted in strong inhibition of the type 2 isozyme.[13]

Quantitative Data Summary

The following tables summarize reported biological activities for various 4-benzoylpiperidine derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Structure | AChE IC₅₀ (nM) | Ref |

| 1 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [11] |

| 2 | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 | [14] |

Table 2: Steroid-5α-Reductase Inhibitory Activity

| Compound | N-Substituent | Type 1 IC₅₀ (µM) (rat) | Type 2 IC₅₀ (µM) (rat) | Type 2 IC₅₀ (nM) (human) | Ref |

| 3 | Diphenylacetyl | 3.44 | 0.37 | - | [13] |

| 4 | Diphenylcarbamoyl | 0.54 | 0.69 | - | [13] |

| 5 | Dicyclohexylacetyl | ~10 | 0.08 | 60 | [13] |

Table 3: Glycine Transporter 1 (GlyT1) Inhibitory Activity

| Compound | Structure | GlyT1 IC₅₀ (nM) | Ref |

| 23q | A 4-benzoylpiperidine derivative | 30 | [15][16] |

Visualizations

Synthetic Pathways

Experimental Workflow for Direct N-Alkylation

Potential Signaling Pathway Modulation

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. mdpi.com [mdpi.com]

- 10. Lenperone - Wikipedia [en.wikipedia.org]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. research.mpu.edu.mo [research.mpu.edu.mo]

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

An In-depth Technical Guide to the Biological Activity of Fluorobenzoyl Piperidine Compounds

For: Researchers, Scientists, and Drug Development Professionals

The 4-(fluorobenzoyl)piperidine moiety is a significant pharmacophore in medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs and bioactive molecules.[1] The introduction of a fluorine atom into the benzoyl ring often enhances metabolic stability, bioavailability, and binding affinity to protein targets.[2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorobenzoyl piperidine derivatives, detailing quantitative data, experimental methodologies, and relevant biological pathways.

Fluorobenzoyl piperidine derivatives are a cornerstone of antipsychotic drug development, particularly as antagonists for dopamine D2 and serotonin 5-HT2A receptors.[1][3] The balance of activity at these receptors is crucial for achieving antipsychotic efficacy while minimizing extrapyramidal side effects.[3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained analogue of the butyrophenone pharmacophore, critical for ligand orientation at the 5-HT2A receptor.[1]

Several compounds have been developed that demonstrate high affinity for these receptors. For instance, certain aminoalkylbenzofuran-4-ones incorporating the p-fluorobenzoyl moiety show remarkable binding to 5-HT2A receptors with pKi values ranging from 7.59 to 7.76, while displaying low affinity for D2 and 5-HT2C receptors.[1] Another study describes novel benzoxazole-piperidine derivatives with high affinities for DA D2, 5-HT1A, and 5-HT2A receptors, positioning them as promising multi-target antipsychotic candidates.[4]

Quantitative Data: Receptor Binding Affinities

| Compound Class | Target Receptors | Quantitative Data (pKi / Ki) | Reference |

| Aminoalkylbenzofuran-4-ones | 5-HT2A | pKi: 7.59 - 7.76 | [1] |

| Benzoxazole-piperidine derivatives | D2, 5-HT1A, 5-HT2A | High Affinity (Specific Ki values not detailed in abstract) | [4] |

| Fused Tricyclic Piperidines | D2, D3, 5-HT1A, 5-HT2A, 5-HT6 | High Affinity (Specific Ki values not detailed in abstract) | [5] |

Signaling Pathway: Atypical Antipsychotic Mechanism

The therapeutic effect of many atypical antipsychotics is attributed to their combined antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the prefrontal cortex. This dual action is believed to alleviate positive symptoms of psychosis while potentially improving negative and cognitive symptoms.

Caption: Mechanism of atypical antipsychotics targeting 5-HT2A and D2 receptors.

Neuroprotective Activity: Alzheimer's Disease Targets

The piperidine nucleus is a promising scaffold for developing treatments for neurodegenerative conditions like Alzheimer's disease (AD).[6] Fluorobenzoyl piperidine derivatives have been investigated as inhibitors of key enzymes implicated in AD pathology, such as γ-secretase and acetylcholinesterase (AChE).

γ-Secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), which produces the amyloid-beta (Aβ42) peptide that aggregates to form plaques in the brain.[7] Inhibition of γ-secretase is a therapeutic strategy to prevent the formation of these neurotoxic plaques.[7] Additionally, inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a symptomatic treatment for AD.[8][9]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Quantitative Data (IC₅₀) | Reference |

| N-Benzyl piperidine derivatives | Acetylcholinesterase (AChE) | 3.22 - 6.89 µM | [9] |

| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) | 0.17 - 0.45 µM | [9] |

| N'-(4-benzylpiperidin-1-yl)alkylamines | Acetylcholinesterase (AChE) | 2.13 - 6.83 nM | [10] |

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, followed by cleavage from γ-secretase. Inhibiting γ-secretase prevents the release of the Aβ42 fragment, the primary component of amyloid plaques.

Caption: Amyloidogenic pathway and the inhibitory action on γ-secretase.

Antimicrobial and Antifungal Activity

Derivatives of fluorobenzoyl piperidine have demonstrated notable activity against various bacterial and fungal strains. One study investigated a library of 1-fluorobenzoyl-4-arylthiosemicarbazides, finding that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

| Compound Class | Target Organism(s) | Quantitative Data (MIC, µg/mL) | Reference |

| 1-Fluorobenzoyl-4-arylthiosemicarbazides | MRSA, S. aureus | 7.82 - 31.25 | [11] |

| N-arylbutenyl piperidines | Various bacteria and fungi | Marked activity (specific values not detailed in abstract) | [12] |

| Piperidin-4-one derivatives | Various bacteria and fungi | Significant activity (specific values not detailed in abstract) | [13] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is typically determined using a serial microdilution assay, a standard method for assessing antimicrobial activity.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

The versatile fluorobenzoyl piperidine scaffold has been explored for a range of other therapeutic applications.

-

Monoacylglycerol Lipase (MAGL) Inhibition: Second-generation benzoylpiperidine derivatives have been developed as reversible MAGL inhibitors. The addition of a second fluorine atom in the para position to the amide moiety was found to increase the inhibition potency significantly, with some compounds showing IC50 values in the nanomolar range.[14]

-

Anticancer Activity: Antipsychotic drugs from the diphenylbutylpiperidine class, which share structural similarities, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models, including breast cancer and glioma.[15] This suggests a potential for repurposing or developing new fluorobenzoyl piperidine derivatives as anticancer agents.[15][16]

-

Leishmanicidal Activity: A series of piperidine-benzodioxole ester and carbamate derivatives were synthesized and evaluated for activity against Leishmania amazonensis. A nitro derivative of this class showed the highest activity with an IC50 of 17.24 µM and low toxicity against human cells.[17]

Detailed Experimental Protocols

In Vitro MAGL Inhibition Assay

This protocol is based on the methodology for evaluating MAGL inhibitors.[14]

-

Enzyme Preparation: Recombinant human MAGL is used.

-

Substrate: 4-Nitrophenyl acetate (4-NPA) is used as the substrate. The hydrolysis of 4-NPA by MAGL produces the chromogenic product 4-nitrophenol.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Procedure: a. The test compounds (fluorobenzoyl piperidine derivatives) are pre-incubated with the MAGL enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature. b. The reaction is initiated by adding the 4-NPA substrate. c. The increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenol, is monitored over time using a spectrophotometer or plate reader. d. A control reaction without the inhibitor is run in parallel.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Antimicrobial Microdilution Assay

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

-

Media Preparation: Cation-adjusted Mueller-Hinton broth is typically used for bacteria, and RPMI-1640 medium for fungi.

-

Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: The test compound is serially diluted (usually two-fold) in the wells of a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin, cefuroxime) is used as a reference standard.[11]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MTT Assay for Cytotoxicity/Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.[16]

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).[16] The cells are allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the fluorobenzoyl piperidine derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After treatment, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated for each concentration. The IC50 value (concentration required to inhibit 50% of cell proliferation) is determined.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility characteristics of 4-(2-Fluorobenzoyl)piperidine hydrochloride. As a key intermediate in the synthesis of various pharmaceutically active compounds, a thorough understanding of its solubility is critical for process development, formulation design, and ensuring reproducible biological activity. This document outlines the predicted solubility profile based on its physicochemical properties, details robust experimental protocols for its determination, and presents a framework for the systematic evaluation of its solubility in various media.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For 4-(2-Fluorobenzoyl)piperidine hydrochloride, the following are key determinants:

| Property | Value/Prediction | Influence on Solubility |

| Molecular Formula | C₁₂H₁₅ClFNO[1][2] | The elemental composition dictates the molecular weight and potential for intermolecular interactions. |

| Molecular Weight | 243.71 g/mol [1][2] | Higher molecular weight can sometimes correlate with lower solubility. |

| Structure | (2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride[1] | The presence of a polar ketone, a basic piperidine ring, and an aromatic fluorobenzoyl group suggests a complex interplay of hydrophilic and lipophilic character. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. |

| pKa (Predicted) | The piperidine nitrogen is basic and is predicted to have a pKa in the range of 8-10. | This indicates that the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values below its pKa, it will be predominantly in its protonated, more soluble, cationic form. |

| LogP (Predicted) | The octanol-water partition coefficient (LogP) is predicted to be in the range of 2-3 for the free base. | This suggests a degree of lipophilicity, which may limit aqueous solubility but favor solubility in organic solvents. |

| Physical Form | Solid[3] | The crystalline form and any potential polymorphism will significantly impact the thermodynamic solubility. |

Predicted Solubility Profile

Based on the physicochemical properties, the following solubility profile for 4-(2-Fluorobenzoyl)piperidine hydrochloride is anticipated:

-

Aqueous Solubility: The hydrochloride salt form is expected to confer some degree of aqueous solubility. However, the overall lipophilicity of the molecule may limit its solubility in neutral water. The solubility is predicted to be significantly higher in acidic aqueous solutions due to the protonation of the piperidine nitrogen.

-

pH-Dependent Solubility: A classic "U-shaped" or sigmoidal pH-solubility profile is expected, with higher solubility at lower pH values.

-

Organic Solvent Solubility: Good solubility is anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexanes is expected to be low.

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of 4-(2-Fluorobenzoyl)piperidine hydrochloride, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of the compound and is considered the gold standard for assessing thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid 4-(2-Fluorobenzoyl)piperidine hydrochloride is added to a series of vials containing various solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline at pH 7.4, methanol, ethanol, and DMSO).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with standards of known concentrations is used for accurate quantification.

Workflow Diagram:

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic (Apparent) Solubility Assay

This high-throughput method is useful for early-stage assessment of the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of 4-(2-Fluorobenzoyl)piperidine hydrochloride is prepared in DMSO (e.g., 10 mM).

-

Serial Dilution: The stock solution is serially diluted in a 96-well plate.

-

Addition of Aqueous Buffer: A fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.

-

Incubation and Precipitation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

-

Analysis: The solubility is determined by identifying the highest concentration at which no precipitation is observed. This can be assessed visually or by measuring turbidity using a nephelometer or plate reader.

Workflow Diagram:

Caption: Kinetic Solubility Determination Workflow.

Illustrative Quantitative Data Presentation

The following tables provide a template for presenting the experimentally determined solubility data for 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Table 1: Thermodynamic Solubility in Various Solvents at 25 °C

| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mM) |

| Water | 7.0 | Experimental Value | Experimental Value |

| 0.1 N HCl | 1.0 | Experimental Value | Experimental Value |

| PBS | 7.4 | Experimental Value | Experimental Value |

| Methanol | N/A | Experimental Value | Experimental Value |

| Ethanol | N/A | Experimental Value | Experimental Value |

| DMSO | N/A | Experimental Value | Experimental Value |

Table 2: pH-Dependent Aqueous Solubility at 25 °C

| pH | Buffer System | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | Glycine-HCl | Experimental Value | Experimental Value |

| 4.5 | Acetate | Experimental Value | Experimental Value |

| 6.8 | Phosphate | Experimental Value | Experimental Value |

| 7.4 | Phosphate | Experimental Value | Experimental Value |

| 9.0 | Borate | Experimental Value | Experimental Value |

Conclusion

This technical guide provides a framework for understanding and determining the solubility characteristics of 4-(2-Fluorobenzoyl)piperidine hydrochloride. While specific experimental data is not yet publicly available, the provided physicochemical properties and detailed experimental protocols will enable researchers to systematically and accurately characterize its solubility profile. Such data is invaluable for the successful development of this compound in pharmaceutical and other applications.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Fluorobenzoyl)piperidine Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a versatile piperidine derivative with significant potential in neuroscience research. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known neuroactive compounds, particularly those targeting sigma receptors, suggests its utility in investigating various neurological and psychiatric disorders. Piperidine derivatives are integral to the development of therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 4-(2-Fluorobenzoyl)piperidine hydrochloride, based on established methodologies for structurally related compounds.

Potential Applications in Neuroscience

Based on the pharmacology of analogous compounds, 4-(2-Fluorobenzoyl)piperidine hydrochloride is a candidate for investigation in several key areas of neuroscience research:

-

Sigma Receptor Modulation: The 4-benzoylpiperidine scaffold is a common feature in ligands that exhibit affinity for sigma receptors.[3][4] Sigma-1 receptors, in particular, are implicated in a range of cellular functions and are considered therapeutic targets for neurodegenerative diseases, stroke, and pain.[5]

-

Neuroprotection: Piperidine derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[6][7] These effects are often attributed to anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[7]

-

Cognitive Enhancement: By potentially modulating cholinergic systems or other neurotransmitter pathways, this compound could be investigated for its effects on learning and memory in models of cognitive impairment.[8]

Data Presentation

Due to the limited direct quantitative data for 4-(2-Fluorobenzoyl)piperidine hydrochloride, the following table presents hypothetical data based on the binding affinities of structurally similar fluorobenzamide and piperidine derivatives for the sigma-1 receptor.[3][9] This serves as a representative example for data presentation in early-stage drug discovery.

| Compound | Target | Assay Type | Kᵢ (nM) | Selectivity (σ₁ vs σ₂) |

| 4-(2-Fluorobenzoyl)piperidine HCl (Hypothetical) | Sigma-1 Receptor | Radioligand Binding | 15 | >10-fold |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide[3] | Sigma-1 Receptor | Radioligand Binding | 3.4 | 120 |

| Haloperidol (Reference)[9] | Sigma-1 Receptor | Radioligand Binding | 2.5 | - |

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing the neuropharmacological properties of piperidine derivatives and sigma receptor ligands.

Protocol 1: In Vitro Sigma-1 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of 4-(2-Fluorobenzoyl)piperidine hydrochloride for the sigma-1 receptor using a competitive radioligand binding assay.[5][10][11]

Objective: To calculate the inhibitory constant (Kᵢ) of the test compound for the sigma-1 receptor.

Materials:

-

Test Compound: 4-(2-Fluorobenzoyl)piperidine hydrochloride

-

Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor ligand)[5][10]

-

Receptor Source: Guinea pig brain membrane homogenate or commercially available membranes from cells expressing the human sigma-1 receptor.[5]

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-Pentazocine.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

96-well plates

-

Scintillation Counter

Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(2-Fluorobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound of interest in pharmaceutical research and drug development. As a piperidine derivative, it holds potential for various applications, including but not limited to neuroscience research and as a building block for more complex molecules. Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in downstream assays. This document provides a detailed protocol for the dissolution of 4-(2-Fluorobenzoyl)piperidine hydrochloride for use in biological and chemical assays.

Physicochemical Properties

-

Molecular Formula: C₁₂H₁₅ClFNO

-

Molecular Weight: 243.71 g/mol

-

Appearance: Typically a white to off-white or light tan crystalline powder.

-

Storage: It is advisable to store the compound in a cool, dry, and well-ventilated area. The compound may be hygroscopic, so storage under an inert atmosphere is recommended to prevent moisture absorption.

Solubility Profile

Table 1: Estimated Solubility of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

| Solvent | Estimated Solubility | Remarks |

| Water | Moderately Soluble | The hydrochloride salt form suggests some degree of aqueous solubility. Solubility may be pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Soluble | Lower alcohols are often good solvents for similar structures. |

| Methanol | Soluble | Similar to ethanol, methanol is expected to be a suitable solvent. |

Experimental Protocol for Dissolving 4-(2-Fluorobenzoyl)piperidine Hydrochloride

This protocol provides a general procedure for preparing a stock solution of 4-(2-Fluorobenzoyl)piperidine hydrochloride. The choice of solvent will depend on the specific requirements of the downstream assay, particularly concerning solvent compatibility with biological systems.

Materials

-

4-(2-Fluorobenzoyl)piperidine hydrochloride powder

-

Analytical balance

-

Spatula

-

Appropriate volumetric flasks and pipettes

-

Sterile microcentrifuge tubes or vials

-

Choice of solvent:

-

ACS grade Dimethyl Sulfoxide (DMSO)

-

Sterile, deionized water

-

Anhydrous Ethanol (≥99.5%)

-

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure for Preparing a Stock Solution

-

Equilibration: Before opening, allow the container of 4-(2-Fluorobenzoyl)piperidine hydrochloride to equilibrate to room temperature to minimize moisture condensation, especially if stored in a refrigerator or freezer.

-

Weighing: In a fume hood, carefully weigh the desired amount of the compound using an analytical balance.

-

Solvent Addition:

-

For DMSO Stock Solution (Recommended for high concentrations):

-

Transfer the weighed compound into a sterile vial.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Cap the vial tightly.

-

-

For Aqueous Stock Solution:

-

Transfer the weighed compound into a sterile vial.

-

Add a smaller than the final required volume of sterile deionized water.

-

Proceed to the dissolution steps.

-

-

For Ethanol Stock Solution:

-

Transfer the weighed compound into a sterile vial.

-

Add the calculated volume of anhydrous ethanol.

-

Cap the vial tightly.

-

-

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath sonicator for 5-10 minutes.

-

Gentle warming in a water bath (30-40°C) can also be employed to aid dissolution, particularly for aqueous solutions. However, be cautious of potential compound degradation at elevated temperatures.

-

-

Final Volume Adjustment (for aqueous solutions): Once the compound is fully dissolved, transfer the solution to a volumetric flask and add sterile deionized water to reach the final desired volume.

-

Sterilization (if required for cell-based assays): If the stock solution is intended for sterile applications, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., PTFE for DMSO).

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

Prepare working solutions by diluting the stock solution with the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the experimental results (typically <0.5%).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a solution of 4-(2-Fluorobenzoyl)piperidine hydrochloride for use in assays.

Caption: Workflow for dissolving 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Application of 4-(2-Fluorobenzoyl)piperidine Hydrochloride in Drug Design: A Focus on Sigma-1 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its structural motif, featuring a piperidine ring linked to a 2-fluorobenzoyl group, provides a valuable scaffold for designing ligands that can interact with various biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates. This document outlines the application of 4-(2-Fluorobenzoyl)piperidine hydrochloride in the design and development of selective sigma-1 (σ1) receptor ligands, which are promising candidates for neuroimaging and therapeutic interventions in neurological and psychiatric disorders.

Application in Sigma-1 Receptor Ligand Design

The primary application of 4-(2-Fluorobenzoyl)piperidine hydrochloride in contemporary drug design is as a key intermediate in the synthesis of high-affinity sigma-1 receptor ligands. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Consequently, ligands that target the sigma-1 receptor are of significant interest for the development of positron emission tomography (PET) imaging agents and therapeutics for central nervous system (CNS) disorders.

A notable example is the synthesis of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a potent and selective sigma-1 receptor ligand.[1] In this context, 4-(2-Fluorobenzoyl)piperidine hydrochloride serves as a precursor to the core piperidine structure, which is subsequently modified to generate the final high-affinity ligand.

Quantitative Data

The following table summarizes the binding affinity of a key derivative synthesized from a related precursor, highlighting the potential of the 2-fluorobenzoylpiperidine scaffold.

| Compound ID | Structure | Target Receptor | Binding Affinity (Ki) [nM] | Selectivity (σ2/σ1) | Reference |

| 1 | N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 | 3.4 | 120 | [1] |

Experimental Protocols

Synthesis of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide (Compound 1)

This protocol describes a general method for the synthesis of N-substituted benzamides from a piperidine precursor.

Materials:

-

4-Amino-1-benzylpiperidine

-

2-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide.[1]

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)

-

Radioligand: --INVALID-LINK---pentazocine (a known sigma-1 receptor ligand)

-

Non-specific binding control: Haloperidol

-

Test compound (e.g., N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.

-

Incubation: To each well, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound at varying concentrations.

-

Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Synthetic Workflow

Caption: Synthetic route to a sigma-1 receptor ligand.

Sigma-1 Receptor Signaling Pathway

Caption: Simplified Sigma-1 receptor signaling cascade.

References

Application Notes and Protocols for the Quantification of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a chemical compound containing a piperidine ring, which is a common structural motif in many pharmaceuticals. The piperidine scaffold is valued in medicinal chemistry for its ability to influence a drug's pharmacological properties.[1] Accurate and precise quantification of this compound is essential for quality control in manufacturing, for studying its pharmacokinetic and pharmacodynamic properties, and for ensuring the safety and efficacy of potential drug candidates.

Analytical Techniques

A summary of the recommended analytical techniques and their typical performance characteristics for related compounds is presented below.

| Parameter | HPLC-UV (with Derivatization for simple piperidine) | GC-MS (for piperazine analogs) |

| Linearity Range | 0.44 - 53.33 µg/mL | 0 - 10 µg/mL |

| Correlation Coefficient (r²) | 0.9996 | > 0.99 |

| Limit of Detection (LOD) | 0.15 µg/mL | 0.002 - 0.004 µg/mL |

| Limit of Quantification (LOQ) | 0.44 µg/mL | 0.008 - 0.016 µg/mL |

| Accuracy (% Recovery) | 101.82% | 79% - 108% |

| Precision (%RSD) | 0.6% | < 15% (Intra-day) |

Experimental Workflows

The general workflows for the HPLC-UV and GC-MS analytical methods are depicted below.

Caption: General workflow for HPLC-UV analysis.

Caption: General workflow for GC-MS analysis.

HPLC-UV Method Protocol

This protocol is adapted from a method for piperidine-containing compounds and can be used as a starting point for the analysis of 4-(2-Fluorobenzoyl)piperidine hydrochloride.[2] The presence of the fluorobenzoyl group provides a chromophore, allowing for direct UV detection without the need for derivatization.

Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260/1290 Infinity II or equivalent |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Gradient | 0–8 min from 5% to 95% Acetonitrile, 8–12 min 95% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210, 254, and 280 nm |

| Injection Volume | 10 µL |

Reagents and Materials

-

4-(2-Fluorobenzoyl)piperidine hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Procedure

-

Standard Stock Solution: Accurately weigh approximately 10 mg of the 4-(2-Fluorobenzoyl)piperidine hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: Accurately weigh the sample containing 4-(2-Fluorobenzoyl)piperidine hydrochloride, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known volume to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and sample solutions into the HPLC system.

-